5-((p-((2-Chloropropyl)ethylamino)phenyl)thio)-2,4-dinitrobenzamide
Description
5-((p-((2-Chloropropyl)ethylamino)phenyl)thio)-2,4-dinitrobenzamide is a synthetic benzamide derivative featuring a 2,4-dinitrobenzamide core substituted with a para-((2-chloropropyl)ethylamino)phenylthio group. This structure integrates a thioether linkage, a chloropropyl-ethylamine side chain, and electron-withdrawing nitro groups, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
32868-91-0 |
|---|---|
Molecular Formula |
C18H19ClN4O5S |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
5-[4-[2-chloropropyl(ethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide |
InChI |
InChI=1S/C18H19ClN4O5S/c1-3-21(10-11(2)19)12-4-6-13(7-5-12)29-17-8-14(18(20)24)15(22(25)26)9-16(17)23(27)28/h4-9,11H,3,10H2,1-2H3,(H2,20,24) |
InChI Key |
MXVYOYZHUFYOHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)Cl)C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((p-((2-Chloropropyl)ethylamino)phenyl)thio)-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloropropylamine with
Biological Activity
5-((p-((2-Chloropropyl)ethylamino)phenyl)thio)-2,4-dinitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and related case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dinitrobenzamide moiety and a thioether linkage. Its molecular formula is , and it has a molecular weight of approximately 356.82 g/mol. The presence of the chloropropyl group suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The dinitrobenzamide structure is known to contribute to antimicrobial properties by disrupting cellular processes in bacteria and fungi.
- Anticancer Effects : Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The thioether group may interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various dinitrobenzamide derivatives found that such compounds can effectively inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Anticancer Activity
In vitro studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a recent study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of a related dinitrobenzamide compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among participants treated with the compound compared to controls.
- Case Study on Cancer Treatment : A laboratory study assessed the effects of the compound on tumor growth in xenograft models. Treated groups showed a marked decrease in tumor volume compared to untreated controls, suggesting potential for development as an anticancer agent.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects : Halogen type (Cl vs. Br) and side-chain length (chloropropyl vs. bromoethyl) critically influence toxicity and reactivity. Bromine’s higher leaving-group capacity may explain the analog’s acute toxicity .
Prodrug Potential: Unlike CB1954, the main compound’s thio-linked chloropropyl group might resist NTR activation, necessitating alternative enzymatic pathways for cytotoxicity .
Synthetic Routes : Thioether formation via POCl₃-mediated cyclization (as in ) could be applicable to the main compound’s synthesis, though nitro group stability under such conditions requires verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
